![molecular formula C8H7F3N4 B1462311 7-(Trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 869945-20-0](/img/structure/B1462311.png)
7-(Trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Vue d'ensemble
Description
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C8H7F3N4 and its molecular weight is 216.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antifongiques
Ce composé a montré des activités antifongiques significatives contre divers champignons tels que Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae et Sclerotinia sclerotiorum à une concentration de 50 μg/ml .
Applications insecticides
Le composé a démontré des activités insecticides modérées contre Mythimna separata et Spdoptera frugiperda à une concentration de 500 μg/ml .
Applications anticancéreuses
Le composé a montré certaines activités anticancéreuses contre les lignées cellulaires cancéreuses PC3, K562, Hela et A549 à une concentration de 5 μg/ml .
Développement de pesticides
En raison de sa structure biologique unique, ce composé a été utilisé dans le développement de pesticides efficaces et nouveaux .
Conception et développement de médicaments
Ce composé, étant un dérivé de la pyrimidine, est une molécule de premier plan importante et un fragment actif dans la conception de molécules biologiquement actives. Il est largement utilisé dans la conception de pesticides et de molécules pharmaceutiques .
Activités biologiques et pharmacologiques
La pyrimidine, qui fait partie de ce composé, est considérée comme une partie hétérocyclique vitale en raison de son large spectre d'activités biologiques et pharmacologiques .
Développement d'agents anticancéreux
Le composé a été utilisé dans le développement de médicaments anticancéreux plus puissants et plus efficaces avec un squelette de pyrimidine .
Potentiel anticancéreux in vitro
Le composé a montré des progrès au cours des dernières décennies dans les hybrides contenant de la pyrimidine avec un potentiel anticancéreux in vitro .
Mécanisme D'action
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, thereby exerting cytotoxic activities against cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 disrupts this process, leading to the arrest of the cell cycle and the inhibition of cell growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is the significant inhibition of the growth of examined cell lines . It also induces apoptosis within cells . This compound has shown superior cytotoxic activities against certain cell lines .
Analyse Biochimique
Biochemical Properties
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has shown interactions with other proteins and enzymes involved in cellular proliferation and survival pathways .
Cellular Effects
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets, contributing to its overall anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects, including weight loss, organ toxicity, and hematological abnormalities . The therapeutic window for this compound is narrow, and careful dose optimization is necessary to maximize its anticancer efficacy while minimizing toxicity .
Metabolic Pathways
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity . These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound .
Transport and Distribution
Within cells and tissues, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Its localization and accumulation within cells are influenced by factors such as lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other molecular targets . Additionally, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Propriétés
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h4,6,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBDJQJHTBGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


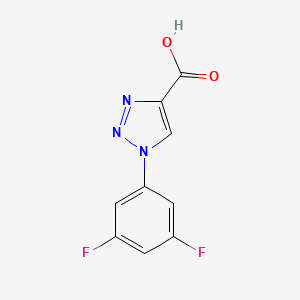
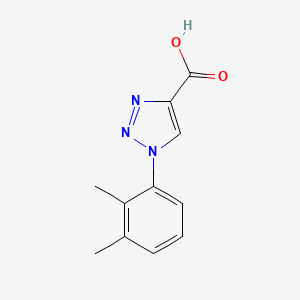

![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
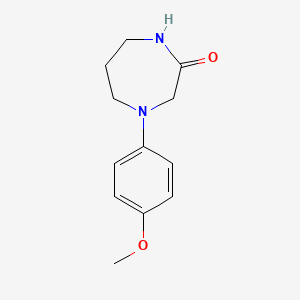

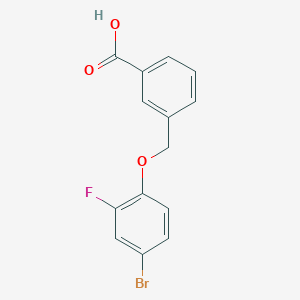
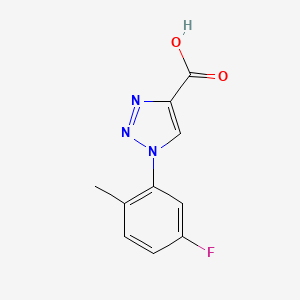
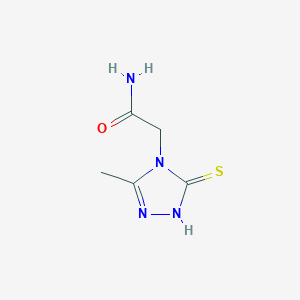
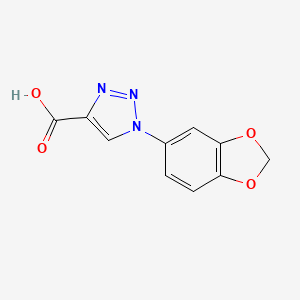
![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)
![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)

